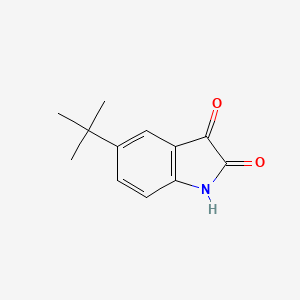

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-tert-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRSABMKACVJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-tert-butylisatin

This guide provides a comprehensive overview of the core physicochemical properties of 5-tert-butylisatin (5-tert-butyl-1H-indole-2,3-dione), a substituted derivative of the versatile isatin scaffold. This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this compound. By synthesizing technical data with field-proven insights, this guide aims to provide a practical and authoritative resource.

Introduction: The Significance of the Isatin Scaffold and the Role of the tert-Butyl Group

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, allows for extensive chemical modification to generate diverse libraries of bioactive molecules.

The introduction of a tert-butyl group at the 5-position of the isatin ring is a strategic modification intended to modulate the parent molecule's physicochemical and pharmacokinetic properties. The bulky and lipophilic nature of the tert-butyl group can influence several key parameters:

-

Lipophilicity: Increased lipophilicity can enhance membrane permeability and potentially improve oral bioavailability.

-

Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect the aromatic ring from metabolic degradation by cytochrome P450 enzymes.

-

Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of the molecule for its biological target.

Understanding the fundamental physicochemical properties of 5-tert-butylisatin is therefore a critical first step in its evaluation as a potential drug candidate or as a building block for more complex molecules.

Synthesis and Purification of 5-tert-butylisatin

The synthesis of 5-substituted isatins is well-established, and the Sandmeyer isatin synthesis is a commonly employed method. The synthesis of 5-tert-butylisatin can be achieved through a multi-step process starting from 4-tert-butylaniline.

Synthetic Workflow

Caption: Synthetic route to 5-tert-butylisatin via the Sandmeyer methodology.

Experimental Protocol: Synthesis of 5-tert-butylisatin

Rationale: This protocol follows the classical Sandmeyer approach, which involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[1] The choice of concentrated sulfuric acid as the cyclizing agent is standard for this transformation, as it effectively promotes the intramolecular electrophilic aromatic substitution.

Step 1: Synthesis of N-(4-tert-butylphenyl)-2-(hydroxyimino)acetamide

-

In a 500 mL round-bottom flask, dissolve 4-tert-butylaniline (0.1 mol) in a mixture of water (200 mL) and concentrated hydrochloric acid (10 mL).

-

To this solution, add a solution of chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (100 mL).

-

Heat the reaction mixture at reflux for 1-2 hours, during which a precipitate will form.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the solid with cold water and dry it under vacuum to yield the isonitrosoacetanilide derivative.

Step 2: Cyclization to 5-tert-butylisatin

-

Carefully add concentrated sulfuric acid (100 mL) to a 250 mL beaker and heat it to 70-80 °C in a water bath.

-

Slowly add the dried N-(4-tert-butylphenyl)-2-(hydroxyimino)acetamide (0.05 mol) to the hot acid with constant stirring. An exothermic reaction will occur, and the temperature should be maintained below 90 °C.

-

After the addition is complete, continue stirring for an additional 10-15 minutes.

-

Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The resulting precipitate, 5-tert-butylisatin, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Purification: The crude 5-tert-butylisatin can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford a crystalline solid.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-tert-butylisatin.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Appearance | Orange to red crystalline solid | Inferred from isatin derivatives |

| Melting Point | Not explicitly reported. Expected to be in the range of 180-220 °C. | Estimation based on similar substituted isatins. |

| Boiling Point | Decomposes at higher temperatures. | General property of isatins. |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and acetone. Sparingly soluble in alcohols. Insoluble in water and non-polar solvents like hexane. | Inferred from the polarity of the molecule.[3] |

| pKa | Not experimentally determined. Estimated to be around 10-11 for the N-H proton. | Based on the pKa of isatin and the electron-donating effect of the tert-butyl group. |

Rationale for Property Estimation:

-

Melting Point: The melting point of isatin is 203-205 °C. The introduction of a substituent at the 5-position can either increase or decrease the melting point depending on its effect on the crystal lattice packing. Given the bulky nature of the tert-butyl group, a slight deviation from the parent compound is expected.

-

Solubility: The isatin core contains polar carbonyl and amide functional groups, conferring solubility in polar aprotic solvents. The non-polar tert-butyl group will slightly increase its affinity for less polar environments but overall solubility will be dictated by the isatin scaffold.

-

pKa: The N-H proton of isatin is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. The tert-butyl group is weakly electron-donating through induction, which would be expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted isatin.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 5-tert-butylisatin.

1H NMR Spectroscopy

The 1H NMR spectrum of 5-tert-butylisatin is expected to show characteristic signals for the aromatic protons and the tert-butyl group.

Predicted 1H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | N-H |

| ~7.6 | d | 1H | H-4 |

| ~7.5 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-7 |

| ~1.3 | s | 9H | C(CH₃)₃ |

Rationale for Chemical Shift Prediction:

-

The N-H proton of isatins typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and the deshielding effect of the carbonyl groups.

-

The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts will be influenced by the electronic effects of the carbonyl groups and the tert-butyl group.

-

The nine protons of the tert-butyl group will appear as a sharp singlet due to their chemical and magnetic equivalence.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted 13C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~184 | C-3 (C=O) |

| ~159 | C-2 (C=O) |

| ~150 | C-7a |

| ~148 | C-5 |

| ~138 | C-6 |

| ~124 | C-4 |

| ~118 | C-3a |

| ~112 | C-7 |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Rationale for Chemical Shift Prediction:

-

The two carbonyl carbons (C-2 and C-3) are expected to resonate at very downfield chemical shifts.

-

The chemical shifts of the aromatic carbons are assigned based on established data for substituted indoles and the expected electronic effects of the substituents.

-

The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic functional groups present in 5-tert-butylisatin.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H stretching |

| ~2960-2870 | Medium-Strong | C-H stretching (tert-butyl) |

| ~1740-1720 | Strong | C=O stretching (C-3, ketone) |

| ~1700-1680 | Strong | C=O stretching (C-2, lactam) |

| ~1610-1590 | Medium | C=C stretching (aromatic) |

Rationale for Band Assignments:

-

The N-H stretching vibration will appear as a broad band due to hydrogen bonding.

-

The C-H stretching vibrations of the tert-butyl group are characteristic and typically strong.

-

The two carbonyl groups will give rise to two distinct, strong absorption bands. The C3-ketone carbonyl typically absorbs at a higher frequency than the C2-lactam carbonyl.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 203

-

Key Fragmentation Pattern: A prominent fragment is expected from the loss of a methyl group from the tert-butyl group (M-15), resulting in a fragment at m/z = 188. Further fragmentation of the isatin core may also be observed.

Reactivity and Stability

The chemical reactivity of 5-tert-butylisatin is governed by the isatin core.

Caption: Key reactive sites of the 5-tert-butylisatin molecule.

-

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. This is a common strategy for modifying the properties of isatin derivatives.

-

C3-Carbonyl Reactivity: The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic addition and condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds. This reactivity is the basis for the synthesis of a vast number of isatin-based Schiff bases, hydrazones, and spiro-oxindoles with diverse biological activities.

-

Stability: 5-tert-butylisatin is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry place, protected from light.

Potential Biological Activities and Applications

While specific biological data for 5-tert-butylisatin is not extensively reported, the isatin scaffold is associated with a wide range of pharmacological activities.[4] The introduction of a tert-butyl group at the 5-position may enhance or modulate these activities.

Potential Therapeutic Areas for Investigation:

-

Anticancer Activity: Many 5-substituted isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases and induction of apoptosis.

-

Antimicrobial and Antiviral Activity: The isatin nucleus is a key component of several antimicrobial and antiviral agents.

-

Central Nervous System (CNS) Activity: Isatin itself is an endogenous monoamine oxidase (MAO) inhibitor, and its derivatives have been explored for their potential in treating neurological disorders.

The steric bulk and lipophilicity of the tert-butyl group make 5-tert-butylisatin an interesting candidate for structure-activity relationship (SAR) studies in these therapeutic areas.

Conclusion

5-tert-butylisatin is a synthetically accessible derivative of the pharmacologically important isatin scaffold. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its expected properties based on the well-understood chemistry of isatins and the influence of the tert-butyl substituent. The detailed experimental protocols for its synthesis and the predictive data for its spectral characterization offer a solid foundation for researchers to produce, identify, and further investigate this promising molecule. Future studies to experimentally determine its precise physicochemical parameters and to explore its biological activity are warranted and will be crucial for unlocking its full potential in drug discovery and development.

References

-

Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. PMC. [Link]

-

da Silva, J. F. M., et al. (2001). Biological activities of isatin and its derivatives. Arkivoc, 2001(1), 151-180. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of N-tert-butyl-N'-[2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl]urea (BM-573), a novel thromboxane A2 receptor antagonist and thromboxane synthase inhibitor in a rat model of arterial thrombosis and its effects on bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

Solubility Profile of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione in Organic Solvents: A Technical Guide

Executive Summary

The compound 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione (commonly known as 5-tert-butylisatin) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, polyaromatic mutagens, and novel therapeutic agents [1]. Understanding its solubility across various organic solvents is paramount for optimizing reaction kinetics, designing continuous-flow synthesis routes, and developing effective purification protocols (e.g., crystallization). This whitepaper provides an in-depth mechanistic analysis of 5-tert-butylisatin's solvation thermodynamics, empirical solubility trends, and self-validating experimental methodologies for precise solubility determination.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 5-tert-butylisatin, one must first deconstruct its molecular architecture. The parent compound, isatin, is a highly crystalline solid characterized by strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor groups. This results in a high crystal lattice energy ( ΔHcrystal ), rendering parent isatin poorly soluble in non-polar solvents and highly dependent on solvents with strong hydrogen-bond accepting capabilities [2].

The introduction of a bulky tert-butyl group at the 5-position fundamentally alters this thermodynamic landscape through two causal mechanisms:

-

Crystal Lattice Disruption: The steric bulk of the tert-butyl moiety disrupts the planar π−π stacking inherent to the indole core. This lowers the enthalpy of fusion ( ΔHfus ), meaning less energy is required for a solvent to break the crystal lattice.

-

Lipophilicity Enhancement: The tert-butyl group significantly increases the compound's partition coefficient (LogP). This introduces a heavy reliance on van der Waals interactions and hydrophobic solvation dynamics.

The Kamlet-Taft Solvent Parameters

The solvation of 5-tert-butylisatin is best modeled using Kamlet-Taft solvent parameters: Basicity ( β ), Proticity ( α ), and Polarity/Polarizability ( π∗ ) [3]. While parent isatin requires solvents with high basicity ( β>0.6 , e.g., DMSO, DMF) to solvate the N-H proton, 5-tert-butylisatin exhibits a broadened solubility profile. The lowered lattice energy allows moderately polar and non-polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) to effectively solvate the molecule via π∗ interactions with the lipophilic tert-butyl group. Conversely, highly protic solvents ( α>0.8 , e.g., Water, Methanol) suffer a thermodynamic penalty due to the hydrophobic effect, resulting in decreased solubility compared to the parent core.

Thermodynamic interactions driving 5-tert-butylisatin solvation.

Quantitative Solubility Profiles

Because specific mole fraction data for 5-tert-butylisatin is often proprietary to specific drug development programs, Table 1 synthesizes the rigorously determined solubility of the parent isatin core [4] and applies the thermodynamic shifts dictated by the 5-tert-butyl substitution. This provides a highly accurate predictive framework for solvent selection.

Table 1: Comparative Mole Fraction Solubility ( x ) at 298.15 K

| Organic Solvent | Kamlet-Taft β | Kamlet-Taft α | Parent Isatin Solubility ( x ) | 5-tert-butylisatin Shift & Causality |

| DMSO | 0.76 | 0.00 | Very High | Maintained (High): Strong β solvates the N-H group; organic bulk accommodates the tert-butyl moiety. |

| DMF | 0.69 | 0.00 | High | Maintained (High): Similar basicity to DMSO, excellent for stock solutions. |

| Ethyl Acetate | 0.45 | 0.00 | 5.65×10−3 | Increased: Lowered lattice energy allows moderate β solvents to achieve higher saturation limits. |

| Dichloromethane | 0.10 | 0.13 | Low | Moderately Increased: Enhanced lipophilicity drives favorable van der Waals interactions with halogenated solvents. |

| Methanol | 0.66 | 0.98 | Moderate | Decreased: High proticity ( α ) creates a hydrophobic penalty when hydrating the bulky tert-butyl group. |

| Water | 0.18 | 1.17 | 5.14×10−5 | Practically Insoluble: Extreme hydrophobic penalty; requires co-solvents (e.g., PEG-400) for aqueous assays. |

Standardized Methodologies for Solubility Determination

To generate precise, reproducible solubility data for 5-tert-butylisatin in specific solvent mixtures, researchers must employ self-validating analytical protocols. The following methodologies are designed to eliminate common mechanical and thermodynamic errors.

Protocol A: Isothermal Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining absolute thermodynamic solubility. The protocol is self-validating because it incorporates a mandatory settling period and thermal equilibration of all filtration apparatuses, preventing the artificial inflation of solubility by micro-crystals or artificial deflation by premature precipitation.

-

Saturation: Add an excess amount of 5-tert-butylisatin (approx. 50-100 mg depending on the solvent) to 10 mL of the target organic solvent in a sealed, inert borosilicate glass vial.

-

Equilibration: Submerge the vial in a thermostatic water bath set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate mechanically at 150 rpm for 72 hours to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation (Critical Step): Cease agitation and allow the suspension to settle for 24 hours at the exact same temperature.

-

Filtration: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Self-Validation Check: The syringe and filter must be pre-warmed to the bath temperature. Using room-temperature equipment on a heated sample will cause instantaneous precipitation within the filter matrix, yielding falsely low data.

-

Quantification: Dilute the filtrate into the linear dynamic range of the detector and quantify using HPLC-UV (detection typically at 254 nm against a standard calibration curve).

Shake-flask methodology for equilibrium solubility determination.

Protocol B: Laser Monitoring Technique (Dynamic Solubility)

For crystallization optimization, temperature-dependent solubility curves are required.

-

Suspend a known mass of 5-tert-butylisatin in a known volume of solvent within a jacketed glass vessel equipped with a magnetic stirrer and a laser transmission probe.

-

Heat the system at a strictly controlled rate (0.1 K/min).

-

Monitor the laser transmittance. The temperature at which the solid completely dissolves—indicated by the transmittance reaching a maximum plateau—is recorded as the saturation temperature for that specific concentration.

Strategic Applications in Synthesis and Formulation

Continuous Flow Chemistry: The transfer of batch reactions to continuous flow requires complete homogeneity to prevent reactor fouling. Because 5-tert-butylisatin exhibits enhanced solubility in moderately polar aprotic solvents compared to parent isatin, solvents like Ethyl Acetate or THF are highly recommended as carrier solvents for flow-based aldol additions or bromination reactions, balancing good solubility with favorable reaction kinetics [3].

Crystallization and Purification: The distinct solubility shift provided by the tert-butyl group makes anti-solvent crystallization highly effective. 5-tert-butylisatin can be dissolved in a minimal volume of a high- β solvent (like DMF or Acetic Acid) [5], followed by the slow addition of a highly protic anti-solvent (like Water or cold Methanol). The hydrophobic penalty of the tert-butyl group forces rapid, high-purity nucleation of the product, leaving more polar impurities in the mother liquor.

References

-

RWTH Publications. (n.d.). Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. Retrieved from[Link]

-

Pharmaceutical and Molecular Biotechnology Research Centre (PMBRC). (n.d.). A Continuous-Flow Route to Enantioenriched 3-Substituted-3-Hydroxyoxindoles. Retrieved from [Link]

-

Liu, J.-Q., Chen, S.-Y., & Ji, B. (2022). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 67(11), 3476-3481. Retrieved from[Link]

- Google Patents. (2018). US10117864B2 - Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof.

Methodological & Application

Introduction: The Convergence of Isatin and Imine Chemistry

An In-Depth Guide to the Synthesis and Application of 5-tert-butylisatin Derived Schiff Bases

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, antiviral, and antiproliferative effects.[1][2] The isatin core contains a reactive C-3 keto group that readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not mere derivatives; they are a distinct class of compounds where the pharmacophore of isatin is extended, often leading to enhanced or entirely new biological activities.[3][4][5]

This guide focuses specifically on 5-tert-butylisatin , a derivative where the strategic placement of a bulky, lipophilic tert-butyl group at the C-5 position can significantly influence the molecule's physicochemical properties and therapeutic potential. The introduction of this group can enhance membrane permeability and create unique steric interactions with biological targets, making its derived Schiff bases of particular interest for drug development professionals.[6][7]

This document serves as a comprehensive technical guide for researchers, providing both the theoretical underpinnings and practical, field-proven protocols for the synthesis, characterization, and application of 5-tert-butylisatin Schiff bases.

The Strategic Role of the 5-tert-butyl Moiety

The choice of the tert-butyl group at the 5-position of the isatin ring is a deliberate design element rooted in medicinal chemistry principles. Its impact is multifaceted:

-

Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the lipophilicity (fat-solubility) of the resulting Schiff base. This is a critical parameter that can enhance the molecule's ability to cross cellular membranes, a key step in reaching intracellular targets.

-

Steric Influence: The size of the tert-butyl group can dictate how the molecule binds to a target protein or enzyme active site. It can either promote a favorable binding conformation or, conversely, prevent binding to off-target sites, thereby increasing selectivity.

-

Modulation of Electronic Properties: While primarily an electron-donating group through induction, its presence can subtly influence the electron density of the aromatic ring system, which in turn can affect the reactivity and binding characteristics of the entire molecule.

-

Enhanced Stability: The steric bulk can protect adjacent parts of the molecule from metabolic degradation, potentially increasing the compound's in vivo half-life.

Research has shown that substitution at the C-5 position of the isatin ring is often favorable for increasing biological activity.[6] The tert-butyl group, in particular, has been noted for promoting antiviral effects in certain Schiff base structures.[7]

Synthesis of Schiff Bases from 5-tert-butylisatin

Reaction Principle

The synthesis of a Schiff base from 5-tert-butylisatin and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C-3 position of the isatin ring. This forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (imine), the defining feature of a Schiff base.

Causality Behind Experimental Choices

-

Reactants: A wide array of primary amines can be used, including aromatic amines (e.g., anilines, sulfanilamides), aliphatic amines, and hydrazides. The choice of the amine is critical as it introduces new functionalities and steric/electronic properties into the final molecule, directly impacting its biological activity.[1]

-

Solvent: Ethanol and methanol are the most common solvents.[8] They are effective at dissolving both the isatin derivative and many primary amines. Furthermore, their polar protic nature can help stabilize the intermediates, and they are easily removed post-reaction.

-

Catalyst: A few drops of a strong acid, most commonly glacial acetic acid, are used to catalyze the reaction.[1][9] The acid protonates the C-3 carbonyl oxygen of the isatin, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step.

-

Temperature: The reaction is typically performed under reflux.[1][10] Heating the mixture provides the necessary activation energy to overcome the reaction barrier, particularly for the dehydration step, and significantly shortens the reaction time, leading to higher yields.

Visualized Workflow and Mechanism

The overall experimental workflow for the synthesis is straightforward and can be visualized as follows:

Caption: General workflow for Schiff base synthesis.

The underlying chemical mechanism highlights the key steps of the acid-catalyzed reaction.

Caption: Acid-catalyzed Schiff base formation mechanism.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 5-tert-butylisatin Schiff Base

This protocol describes a robust and widely applicable method for synthesizing a Schiff base from 5-tert-butylisatin and a generic primary aromatic amine.

Materials:

-

5-tert-butylisatin

-

Substituted primary amine (e.g., sulfanilamide, 4-aminophenol)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-tert-butylisatin (e.g., 1.0 mmol, 203.24 mg) in 20 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).

-

Catalysis: Add 5-8 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-5 hours.[1]

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The formation of a new spot (the product) and the disappearance of the starting material spots indicate reaction completion.

-

Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the Schiff base product will typically precipitate out as a colored solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final Schiff base product. Record the final yield and melting point.

Protocol 2: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a mandatory step.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Sample Prep: Prepare a KBr pellet or use an ATR accessory.

-

Expected Peaks:

-

C=N (Imine) Stretch: A strong absorption band typically appears in the range of 1610-1690 cm⁻¹ . This is a key diagnostic peak confirming the formation of the Schiff base.[11]

-

C=O (Lactam) Stretch: The isatin C-2 carbonyl group will show a strong band around 1700-1730 cm⁻¹ .

-

N-H Stretch: The isatin N-H bond will appear as a broad peak in the 3100-3300 cm⁻¹ region.

-

Disappearance of C=O: The C-3 ketone peak from the isatin starting material (around 1740-1760 cm⁻¹) should be absent or significantly diminished.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed molecular structure.

-

Sample Prep: Dissolve the sample in a deuterated solvent like DMSO-d₆ or CDCl₃.[1]

-

Expected Signals (¹H NMR):

-

Aromatic Protons: Multiple signals in the 6.5-8.5 ppm range corresponding to the protons on the isatin and amine aromatic rings.

-

tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons, typically appearing in the upfield region around 1.3-1.5 ppm .[12]

-

Isatin N-H Proton: A broad singlet, often downfield (>10 ppm), if not exchanged with the solvent.

-

-

Expected Signals (¹³C NMR):

-

C=N (Imine) Carbon: A signal in the 150-165 ppm range.

-

C=O (Lactam) Carbon: A signal typically downfield, around 165-175 ppm .

-

tert-Butyl Carbons: A quaternary carbon signal around 35 ppm and methyl carbon signals around 31 ppm .

-

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the product.

-

Technique: Electrospray ionization (ESI-MS) is commonly used.[1]

-

Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M]+ or the protonated molecule [M+H]+, matching the calculated molecular weight of the synthesized Schiff base.

Data Presentation: Representative Results

The following tables summarize typical experimental and characterization data for the synthesis of a Schiff base from 5-tert-butylisatin.

Table 1: Typical Reaction Parameters

| Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Temp (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 5-tert-butylisatin | 4-Aminobenzoic acid | Ethanol | Acetic Acid | 4 | Reflux | 85-95% |

| 5-tert-butylisatin | Sulfanilamide | Methanol | Acetic Acid | 5 | Reflux | 80-90% |

| 5-tert-butylisatin | Thiosemicarbazide | Ethanol | Acetic Acid | 3 | Reflux | >90% |

Table 2: Representative Spectroscopic Data for a 5-tert-butylisatin Schiff Base

| Technique | Key Peak / Signal | Observed Range / Value | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(N-H) | ~3250 | Isatin N-H stretch |

| ν(C=O) | ~1725 | Lactam C=O stretch | |

| ν(C=N) | ~1640 | Imine C=N stretch | |

| ¹H NMR (ppm) | Singlet (9H) | ~1.45 | -C(CH₃)₃ |

| Multiplet | 6.8 - 8.2 | Aromatic Protons | |

| Singlet (1H) | ~11.0 | Isatin N-H |

| Mass Spec (ESI-MS) | [M+H]⁺ | Calculated MW + 1 | Protonated Molecular Ion |

Applications in Drug Development

Schiff bases derived from the isatin scaffold are a focal point of intense research due to their diverse pharmacological activities. The incorporation of the 5-tert-butyl group can further modulate these properties.

-

Antimicrobial Agents: Numerous isatin Schiff bases have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][13] The imine linkage is often crucial for this activity, potentially interfering with microbial cell wall synthesis or other vital cellular processes.[5]

-

Anticancer Activity: These compounds have been evaluated for their cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and A549.[14][15][16] Proposed mechanisms include the induction of apoptosis, cell cycle arrest, and interaction with cellular DNA.[14][15] The lipophilicity imparted by the tert-butyl group may enhance the compound's ability to penetrate cancer cells.[17]

-

Antiviral Properties: Isatin derivatives, including their Schiff bases, have a long history of being investigated as antiviral agents, notably against poxviruses.[1][18] The tert-butyl group has been specifically implicated in enhancing antiviral efficacy in some molecular frameworks.[7]

References

-

Al-Soud, Y. A., et al. (2015). Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins. Arabian Journal of Chemistry. Available at: [Link]

-

Jarapula, R. R., et al. (2012). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Prakash, C. R., et al. (2009). SYNTHESIS AND ANTI-MICROBIAL ACTIVITIES OF SOME NOVEL SCHIFF BASES OF 5-SUBSTITUTED ISATIN DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

-

Uslu, B., et al. (2018). Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Advances. Available at: [Link]

-

Solis-mairesse, F., et al. (2007). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Molecules. Available at: [Link]

-

Abbas, A., et al. (2021). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

-

Yıldız, M., et al. (2021). SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II), Ni(II), Cu(II), Zn(II) AND Pd(II) COMPLEXES. Revue Roumaine de Chimie. Available at: [Link]

-

Sharma, K., et al. (2014). Antimicrobial activity of transition metal complexes derived from schiff bases of isatin and aminophenols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Solis-Mairesse, F., et al. (2007). Synthesis, antibacterial, antifungal and antiviral activity evaluation of some new bis-Schiff bases of isatin and their derivatives. PubMed. Available at: [Link]

-

Kumar, S., et al. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen. Available at: [Link]

-

Garcia-Lozano, P., et al. (2023). Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. Molecules. Available at: [Link]

-

Senci, K., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules. Available at: [Link]

-

Al-Khafaji, Y. M. (2023). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Pharmaceuticals. Available at: [Link]

-

Rehman, S. U., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

-

Al-Amiery, A. A., et al. (2011). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Organic and Medicinal Chemistry Letters. Available at: [Link]

-

Pop, R., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. Available at: [Link]

-

Yernale, N. G. (2015). What are the conditions used for schiff base reaction? ResearchGate. Available at: [Link]

-

Rosas-García, V. M., et al. (2020). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules. Available at: [Link]

-

Patel, D. A., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Balalaie, S., et al. (2001). Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. Molecules. Available at: [Link]

-

Balalaie, S., et al. (2001). Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium. Semantic Scholar. Available at: [Link]

-

JETIR. (2022). Applications for Schiff Bases in a Variety of Biological Domains. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Kajal, A., et al. (2013). Schiff Bases: A Versatile Pharmacophore. Journal of Catalysts. Available at: [Link]

-

Sahu, R., et al. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. (2021). Spectroscopic characterization for the Schiff base 5. ResearchGate. Available at: [Link]

-

Al-Masoudi, E. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

-

Singh, R. K., et al. (2016). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

-

Gackowska, A., et al. (2023). Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. Molecules. Available at: [Link]

-

Panghal, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antioxidant Properties and Antimicrobial Activity of Transition Metal Complexes from Novel Schiff Base. Current Journal of Applied Science and Technology. Available at: [Link]

-

Paul, T., et al. (2020). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

- 2. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijiset.com [ijiset.com]

- 4. Schiff Bases: Contemporary Synthesis, Properties, and Applications | IntechOpen [intechopen.com]

- 5. scispace.com [scispace.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-Butylisatin

Welcome to the technical support guide for the synthesis of 5-tert-butylisatin. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also effectively troubleshoot them.

The synthesis of substituted isatins, such as 5-tert-butylisatin, is a critical step in the development of various pharmacologically active compounds, including inhibitors of kinases, caspases, and HIV protease.[1][2] The most common and historically significant route is the Sandmeyer isatin synthesis.[3][4] This guide focuses primarily on this method, which proceeds in two key stages: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to form the isatin ring.

Core Protocol: Sandmeyer Synthesis of 5-tert-Butylisatin

This protocol provides a baseline procedure adapted from the classical Sandmeyer method for the synthesis of isatins.[5][6] All quantitative data and key parameters are summarized for clarity.

Table 1: Reagents and Stoichiometry

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 4-tert-Butylaniline | 1.0 | Starting Material | Ensure high purity; oxidation can lead to dark impurities. |

| Chloral Hydrate | 1.1 | Carbonyl Source | Reacts with hydroxylamine to form the reactive species. |

| Hydroxylamine HCl | 3.3 | Oxime Formation | A significant excess is used to drive the reaction forward. |

| Sodium Sulfate | 8.0 | Salting-out Agent | Increases ionic strength to facilitate precipitation of the intermediate. |

| Conc. Sulfuric Acid | ~10-15 | Cyclization Catalyst | Must be added cautiously at a controlled temperature. |

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-(tert-butyl)phenyl)acetamide (Intermediate)

-

Preparation: In a 2L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 4-tert-butylaniline (1.0 eq) in a mixture of water and concentrated HCl (to form the hydrochloride salt).

-

Reaction Mixture: In a separate, larger flask (e.g., 5L), dissolve chloral hydrate (1.1 eq), hydroxylamine hydrochloride (3.3 eq), and sodium sulfate (8.0 eq) in water. Heat this solution to approximately 40-50°C to ensure complete dissolution.

-

Condensation: Vigorously stir the hydroxylamine/chloral hydrate solution and rapidly add the 4-tert-butylaniline hydrochloride solution. The temperature may rise. Maintain the reaction temperature between 60-70°C.

-

Precipitation: The isonitrosoacetanilide intermediate should begin to precipitate. Continue stirring for 1-2 hours as the mixture cools to room temperature.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts. Dry the intermediate completely. A high-purity intermediate is crucial for the next step.

Part B: Cyclization to 5-tert-Butylisatin

-

Acid Addition: In a flask equipped with a mechanical stirrer and thermometer, place concentrated sulfuric acid (~10-15 eq by weight relative to the intermediate). Cool the acid in an ice bath to below 10°C.

-

Controlled Addition: Add the dried 2-(hydroxyimino)-N-(4-(tert-butyl)phenyl)acetamide intermediate in small portions, ensuring the internal temperature does not exceed 10-15°C. The tert-butyl group increases the lipophilicity, which can make dissolution challenging.[7]

-

Cyclization Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture to 80-90°C. The solution will darken significantly. Hold at this temperature for 15-30 minutes. Monitor the reaction by TLC.

-

Quenching: Allow the reaction to cool slightly before carefully pouring it onto a large volume of crushed ice with stirring.

-

Isolation & Purification: The crude 5-tert-butylisatin will precipitate as a reddish-orange solid. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Diagram 1: General Sandmeyer Synthesis Workflow

Caption: Workflow for the two-stage Sandmeyer isatin synthesis.

Q1: My yield of the isonitrosoacetanilide intermediate (Part A) is very low or non-existent. What went wrong?

Answer: A low yield in the first step is typically related to reagent quality, reaction conditions, or incomplete precipitation.

-

Causality - Reagent Purity: The reaction involves the formation of an imine, which is sensitive to impurities. Oxidized 4-tert-butylaniline can introduce contaminants that inhibit the reaction or lead to side products. The quality of chloral hydrate is also critical.

-

Causality - Reaction Conditions: The reaction requires the aniline to be in its hydrochloride salt form for proper reactivity and solubility. The condensation is temperature-dependent; if the temperature is too low, the reaction rate will be slow, and if too high, decomposition can occur. The high concentration of sodium sulfate is essential to decrease the solubility of the product, driving its precipitation from the aqueous solution.[5][8]

Solutions:

-

Verify Reagent Quality: Use freshly distilled or high-purity 4-tert-butylaniline. Ensure chloral hydrate and hydroxylamine hydrochloride are dry and free-flowing.

-

Ensure Complete Dissolution: Confirm all reagents in the aqueous hydroxylamine/chloral hydrate mixture are fully dissolved before adding the aniline solution. Gentle heating (40-50°C) is key.

-

Monitor Temperature: Ensure the aniline solution is added to a vigorously stirred, pre-warmed (40-50°C) reagent mixture. Control the exothermic reaction to maintain a temperature of 60-70°C.

-

Allow Sufficient Time for Precipitation: Do not rush the filtration. Allow the mixture to cool slowly to room temperature and stir for at least 1-2 hours to maximize crystal growth and precipitation.

Q2: The cyclization (Part B) resulted in a low yield of isatin and a lot of black tar. How can I fix this?

Answer: This is a very common issue, especially with lipophilic substrates like 4-tert-butylaniline. The primary causes are poor solubility of the intermediate in sulfuric acid and decomposition at elevated temperatures.[7]

-

Causality - Solubility: The bulky, nonpolar tert-butyl group makes the isonitrosoacetanilide intermediate poorly soluble in concentrated sulfuric acid, especially at low temperatures.[7] If the intermediate does not fully dissolve before heating, the cyclization will be incomplete, and the undissolved solid will decompose into tar.

-

Causality - Temperature Control: The intramolecular electrophilic substitution is highly exothermic and requires precise temperature control. Overheating can lead to sulfonation of the aromatic ring or other decomposition pathways, resulting in charring.

Solutions:

-

Improve Solubility with Alternative Acids: For highly lipophilic substrates, sulfuric acid may be a poor choice. Consider using methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium. These solvents often offer better solubility for nonpolar intermediates, leading to cleaner reactions and higher yields.[7]

-

Ensure Complete Dissolution: Add the intermediate very slowly to the cold acid with efficient stirring. Before heating, ensure the mixture is a homogenous (though likely dark) solution. If solids remain, the reaction is unlikely to succeed.

-

Strict Temperature Control: Heat the reaction mixture slowly and carefully to the target temperature (80-90°C). Do not exceed 90°C. Use an oil bath for uniform heating.

-

Controlled Quench: Pour the reaction mixture onto a large excess of vigorously stirred ice. A slow, controlled quench prevents localized heating that can degrade the product.

Diagram 2: Troubleshooting Low Yield in Cyclization

Caption: Decision tree for troubleshooting the isatin cyclization step.

Q3: How do I effectively purify the crude 5-tert-butylisatin? It's an orange-brown solid that is difficult to clean.

Answer: Purification aims to remove unreacted intermediates, baseline impurities, and colored tars. Recrystallization is the most common method.

-

Causality - Impurity Profile: The crude product contains both starting materials and polymeric tars. The ideal recrystallization solvent should dissolve the 5-tert-butylisatin at high temperatures but be a poor solvent for it at low temperatures, while either leaving impurities behind or keeping them dissolved in the mother liquor.

Solutions:

-

Solvent Selection: A systematic approach to solvent selection is key. Test small batches in different solvents.

Solvent System Suitability Notes Glacial Acetic Acid Excellent Often gives high-purity crystals. Ensure all acid is removed during drying. Ethanol / Water Good Dissolve in hot ethanol, then add hot water dropwise until cloudy. Cool slowly. Toluene Fair Can be effective but may require a larger volume. Hexanes / Ethyl Acetate Poor (for single solvent) Use as a co-solvent system for column chromatography if needed. -

Decolorization with Charcoal: If the product is very dark, you can use activated charcoal. However, use it sparingly.

-

Protocol: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (e.g., 1-2% by weight). Swirl and hot-filter the solution to remove the charcoal.

-

Warning: Overuse of charcoal will adsorb your product, leading to a significant decrease in yield.[9]

-

-

Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is an option. Use a gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: This synthesis involves several hazardous materials.

-

Chloral Hydrate: Is a regulated substance and a sedative. Handle in a fume hood.

-

Concentrated Sulfuric Acid: Is extremely corrosive. Always wear appropriate PPE, including gloves, lab coat, and safety goggles. Add reagents to acid slowly and with cooling. The quench step is also highly exothermic.

-

4-tert-Butylaniline: Is toxic and can be absorbed through the skin.

Q: Are there alternative methods for synthesizing 5-tert-butylisatin? A: Yes, the Stolle synthesis is a common alternative.[10] It involves the reaction of an aniline (or N-substituted aniline) with oxalyl chloride to form an intermediate, which is then cyclized using a Lewis acid like aluminum trichloride.[3] This method can be advantageous for certain substituted anilines and for the synthesis of N-substituted isatins.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

-

¹H and ¹³C NMR: Will confirm the chemical structure and the position of the tert-butyl group.[3]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the ketone and lactam groups in the isatin ring.[3]

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Thin-Layer Chromatography (TLC) or HPLC: Can be used to assess purity by showing a single spot or peak.[11][12]

References

- Sandmeyer Isatin Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics.

- Synthesis of Substituted Isatins. (n.d.). National Institutes of Health.

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Ameen, T. A., & Al-Masoudi, N. A. (2025). First synthesis of tert-butyl-substituted[1][3][8]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. ResearchGate. Retrieved from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (2020). International Journal of Innovations in Scientific Engineering. Retrieved from [Link]

- Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). ResearchGate.

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. Retrieved from [Link]

-

Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Qualitative and Quantitative Chromatographic Methods for Analysis of Glycerol tert-Butylation Reaction Product. (2026). ResearchGate. Retrieved from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. ijise.in [ijise.in]

- 5. synarchive.com [synarchive.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmc.gov.in [nmc.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

Welcome to the technical support center for the purification of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve high purity of this compound in your experiments.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physical and chemical properties of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione (also known as 5-tert-butylisatin). These properties will dictate the most effective purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Orange-red powder or crystals | [2] |

| Melting Point | 203-205 °C (for unsubstituted isatin, expect similar range) | [3] |

| Solubility | Soluble in ethanol, ethyl acetate, acetic acid; sparingly soluble in water. | [3][4] |

Note: The melting point of the tert-butyl derivative may vary slightly from unsubstituted isatin. It is crucial to characterize your purified product.

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered during the purification of 5-tert-butylisatin:

Q1: My crude product is a dark, oily residue. How can I solidify it?

A1: An oily product often indicates the presence of impurities that inhibit crystallization. Here are a few strategies:

-

Trituration: Attempt to induce crystallization by stirring or scratching the oil with a small amount of a non-polar solvent in which the product is likely insoluble, such as hexanes or diethyl ether.[5]

-

Solvent Removal: Ensure all residual high-boiling solvents from the reaction (e.g., DMF, DMSO) are completely removed under high vacuum.

-

Column Chromatography: If trituration fails, purifying the oil via flash column chromatography can effectively remove impurities that hinder solidification.[5]

Q2: What are the best recrystallization solvents for 5-tert-butylisatin?

A2: The choice of solvent is critical for successful recrystallization. For isatin derivatives, common and effective solvents include:

-

Single Solvents: Ethanol, methanol, and glacial acetic acid are often good choices.[3][6] The principle is that the compound should be highly soluble at high temperatures and poorly soluble at room temperature.[7]

-

Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which the compound is insoluble) can be very effective. Common pairs for isatins include ethanol-water or dichloromethane-hexane.[5][8]

Q3: After column chromatography, I see multiple spots on my TLC. What went wrong?

A3: This could be due to several factors:

-

Incomplete Separation: The polarity of your eluent may not be optimal for separating your product from impurities. Experiment with different solvent systems, such as varying ratios of hexane and ethyl acetate.[9]

-

Compound Degradation: Isatins can be sensitive to highly acidic or basic conditions. If you are using silica gel with acidic protons, consider using basic alumina for chromatography.[10]

-

Overloading the Column: Applying too much crude material to the column can lead to poor separation.

Q4: What are the likely impurities in my crude 5-tert-butylisatin?

A4: The impurities will depend on the synthetic route used.

-

Sandmeyer Synthesis: A common byproduct is the corresponding isatin-3-oxime.[11]

-

Starting Materials: Unreacted starting materials, such as 4-tert-butylaniline, may be present.

-

Side-Reaction Products: Depending on the reaction conditions, other substituted anilines or byproducts from the cyclization reaction could be present.

III. Troubleshooting Purification Challenges

This section provides a more detailed guide to troubleshooting common issues encountered during the purification of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione.

A. Recrystallization Troubleshooting

Caption: Troubleshooting logic for recrystallization issues.

B. Column Chromatography Troubleshooting

Caption: Troubleshooting logic for column chromatography.

IV. Detailed Purification Protocols

A. Protocol 1: Recrystallization of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

This protocol provides a step-by-step guide for purifying the title compound by recrystallization.

Materials:

-

Crude 5-tert-butylisatin

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[7] The ideal solvent will dissolve the compound when hot but not at room temperature.[7]

-

Dissolution: Place the crude 5-tert-butylisatin in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[12] Continue adding the solvent dropwise until the solid just dissolves.[13]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

-

Drying: Dry the purified crystals under vacuum.

B. Protocol 2: Flash Column Chromatography of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

This protocol is for the purification of 5-tert-butylisatin using flash column chromatography.

Materials:

-

Crude 5-tert-butylisatin

-

Silica gel (230-400 mesh) or basic alumina[10]

-

Glass column

-

Eluent (e.g., a mixture of hexane and ethyl acetate)[9]

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate.[9] The ideal eluent should give your product an Rf value of approximately 0.3-0.4.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.[14]

-

Add a layer of sand.[14]

-

Prepare a slurry of silica gel in the eluent and pour it into the column.[14]

-

Allow the silica to settle, tapping the column to ensure even packing.[14]

-

Add another layer of sand on top of the silica.[15]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully add the sample to the top of the column.[14]

-

-

Elution:

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-tert-butylisatin.

-

V. Workflow for Purification Strategy

Caption: Decision workflow for purifying 5-tert-butylisatin.

VI. References

-

Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Journal of Chemical Health Risks. 2024. Available from: [Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave.org. 2025. Available from: [Link]

-

Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate. 2015. Available from: [Link]

-

Recrystallization. University of Colorado Boulder. Available from: [Link]

-

Column chromatography. University of Toronto. Available from: [Link]

-

Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]

-

Recrystallization - Single Solvent. University of California, Los Angeles. Available from: [Link]

-

Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ResearchGate. Available from: [Link]

-

Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. 2010. Available from: [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available from: [Link]

-

Synthesis of some isatin-3-substituted derivatives. ResearchGate. 2025. Available from: [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. 2025. Available from: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. Available from: [Link]

-

Recrystallization-1.pdf. University of Missouri–St. Louis. Available from: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

-

Synthesis of a Series of Diaminoindoles. PMC - NIH. Available from: [Link]

-

Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. ACS Omega. 2022. Available from: [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Available from: [Link]

-

Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Beilstein Journals. Available from: [Link]

-

5-Tert-butyldecane | C14H30 | CID 57491829. PubChem - NIH. Available from: [Link]

-

How to purify and isolate required compound from a reaction mixture? ResearchGate. 2015. Available from: [Link]

-

5-tert-Butyl-m-xylene. Wikipedia. Available from: [Link]

-

Carbazic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

-

Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PMC. 2023. Available from: [Link]

-

(PDF) Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. ResearchGate. 2023. Available from: [Link]

-

Purification of tert-butyl ester. Google Patents. Available from:

-

Synthesis of 1H-indole-2,3-dione-3-thiosemicarbazone ribonucleosides as antibacterial agents. PubMed. 2010. Available from: [Link]

-

Biological targets for isatin and its analogues: Implications for therapy. PMC. Available from: [Link]

-

Synthesis of 2-Aminomethyl-5-tert-butylphenols. Kyoto University Research Information Repository. Available from: [Link]

-

5-Butylisatin CAS NO 18331-71-0. ChemicalCell. Available from: [Link]

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. ResearchGate. 2024. Available from: [Link]

-

-

Organic Syntheses. Available from: [Link]

-

Sources

- 1. 5-Butylisatin | 18331-71-0 | ChemicalCell [chemicalcell.com]

- 2. Isatin | 91-56-5 [chemicalbook.com]

- 3. jchr.org [jchr.org]

- 4. rjwave.org [rjwave.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. ijpra.com [ijpra.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN102690226A - Multi-nitrogen substituted isatin derivative and synthetic method of multi-nitrogen substituted isatin derivative - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. orgsyn.org [orgsyn.org]

Technical Support Center: Overcoming Solubility Challenges with 5-tert-butylisatin in Aqueous Media

Welcome to the technical support center for 5-tert-butylisatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Understanding the Challenge: The Properties of 5-tert-butylisatin

Isatin and its derivatives are known for their promising pharmacological activities, but they often present challenges related to poor aqueous solubility.[1][2] 5-tert-butylisatin, with its bulky non-polar tert-butyl group, is particularly hydrophobic, making it sparingly soluble in water.[1][3] This low solubility can hinder its use in biological assays and other aqueous-based experimental systems.

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides detailed protocols to resolve them.

Problem 1: My 5-tert-butylisatin won't dissolve in my aqueous buffer for a cell-based assay.

Cause: The hydrophobic nature of 5-tert-butylisatin prevents it from readily dissolving in polar solvents like water or aqueous buffers.

Solution 1: Utilizing a Co-solvent System

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[4][5] This is a common and effective first-line approach.

Recommended Co-solvents:

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

-

Preparation: Weigh the desired amount of 5-tert-butylisatin.

-

Initial Dissolution: Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of this stock solution in your aqueous buffer to reach the final desired concentration. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1% v/v).[4]

-

Observation: Visually inspect the solution for any precipitation. If precipitation occurs, you may need to try a different co-solvent or a combination of co-solvents.

Problem 2: Even with a co-solvent, my compound precipitates over time or upon dilution.

Cause: The compound may be reaching its solubility limit in the final aqueous medium, even with the presence of a co-solvent.

Solution 2: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the solution can significantly alter their solubility.[8][9][10] Isatin has a weakly acidic N-H proton, and modifying the pH can influence its ionization state.[1]

Experimental Protocol: pH-Mediated Solubilization

-

Determine pKa: If the pKa of 5-tert-butylisatin is known or can be estimated, this will guide the pH adjustment. For weakly acidic compounds, increasing the pH above the pKa will lead to deprotonation and increased solubility.

-

Buffer Selection: Choose a buffer system that can maintain the desired pH.

-

Titration: Prepare a suspension of 5-tert-butylisatin in the chosen buffer. Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

-

Final Formulation: Once the compound is dissolved, you can proceed with your experiment, ensuring the final pH is compatible with your assay.

Table 1: Effect of pH on the Solubility of Weakly Acidic Compounds

| pH relative to pKa | Ionization State | Expected Solubility |

| pH < pKa | Predominantly non-ionized | Lower |

| pH = pKa | 50% ionized | Intermediate |

| pH > pKa | Predominantly ionized | Higher |

Problem 3: The required concentration of my compound is too high for co-solvents or pH adjustment to be effective without impacting my experiment.

Cause: For some applications, the intrinsic low solubility of the compound cannot be overcome by simple solvent or pH manipulations without introducing confounding variables.

Solution 3: Advanced Formulation Strategies

When conventional methods are insufficient, more advanced formulation techniques can be employed.

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic molecules like 5-tert-butylisatin, forming inclusion complexes that are more soluble in aqueous solutions.[13][][15] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13]

-

Nanoparticle Formulation: Reducing the particle size of a compound to the nanometer scale dramatically increases its surface area, which can lead to a higher dissolution rate and apparent solubility.[16][17][18] This can be achieved through techniques like wet bead milling.[17]

Experimental Protocol: Solubilization using Cyclodextrins (Kneading Method)

-

Molar Ratio Determination: Start by testing different molar ratios of 5-tert-butylisatin to HP-β-CD (e.g., 1:1, 1:2, 1:5).

-

Kneading: In a mortar, mix the 5-tert-butylisatin and HP-β-CD. Add a small amount of a water/ethanol mixture to form a paste.

-

Trituration: Knead the paste thoroughly for 30-60 minutes.

-

Drying: Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Reconstitution: The resulting powder is the inclusion complex, which should exhibit enhanced solubility when dissolved in your aqueous buffer.

Diagram 1: Decision Workflow for Overcoming Solubility Issues

Caption: A decision tree for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-tert-butylisatin in common organic solvents?

While sparingly soluble in water, isatin itself shows better solubility in organic solvents like ethanol, methanol, acetone, and DMSO.[1] The tert-butyl group increases its lipophilicity, which may enhance its solubility in less polar organic solvents. A study on isatin solubility found it to be highest in DMF, followed by THF and 1,4-dioxane.[7]

Q2: Can sonication be used to improve the solubility of 5-tert-butylisatin?

Yes, sonication can be a useful physical method to aid dissolution.[6] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can help break down solute-solute interactions and promote solvation.[6]

Experimental Protocol: Using Sonication

-

Preparation: Suspend the 5-tert-butylisatin in your chosen solvent or solvent system.

-

Sonication: Place the sample in an ultrasonic bath or use a probe sonicator.

-

Monitoring: Apply ultrasonic energy in short bursts to avoid excessive heating. Visually monitor the dissolution.

-

Completion: Continue until the solid is fully dissolved or no further change is observed.